5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584033
InChI: InChI=1S/C11H19F2NO4/c1-7(8(15)16)5-11(12,13)6-14-9(17)18-10(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)
SMILES: CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O
Molecular Formula: C11H19F2NO4
Molecular Weight: 267.27 g/mol

5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid

CAS No.:

Cat. No.: VC13584033

Molecular Formula: C11H19F2NO4

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid -

Specification

Molecular Formula C11H19F2NO4
Molecular Weight 267.27 g/mol
IUPAC Name 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H19F2NO4/c1-7(8(15)16)5-11(12,13)6-14-9(17)18-10(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)
Standard InChI Key YTNUZTROWFQUEN-UHFFFAOYSA-N
SMILES CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O
Canonical SMILES CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • tert-Butoxycarbonyl (Boc) Group: A widely used protecting group for amines, stable under basic and nucleophilic conditions but removable via acidic hydrolysis .

  • 4,4-Difluoro Substituents: Fluorine atoms at the 4th carbon enhance electronegativity and steric effects, influencing conformational rigidity and intermolecular interactions.

  • 2-Methylpentanoic Acid Backbone: The methyl branch at the 2-position introduces steric hindrance, potentially modulating solubility and binding affinity .

Its molecular formula is C₁₁H₁₉F₂NO₄, with a molecular weight of 267.27 g/mol . The IUPAC name, 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflects these substituents.

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to the hydrophobic Boc group and fluorine atoms; soluble in polar aprotic solvents like DMSO and DMF .

  • Stability: The Boc group provides stability under basic conditions but is labile in acidic environments (e.g., trifluoroacetic acid).

  • Spectral Data:

    • IR: Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-F stretch) .

    • NMR: Distinct signals for tert-butyl (δ 1.4 ppm), fluorinated carbons (δ 100–120 ppm in ¹⁹F NMR), and methyl groups (δ 1.2 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to introduce fluorine and the Boc group:

  • Amino Protection:
    The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a mixture of THF and water, yielding the Boc-protected intermediate.

  • Fluorination:
    Electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to substitute hydrogen atoms at the 4th carbon with fluorine . This step requires precise temperature control (-78°C to 0°C) to avoid over-fluorination .

  • Methyl Branch Introduction:
    A Grignard reaction or alkylation with methyl iodide introduces the 2-methyl group .

  • Deprotection and Carboxylic Acid Formation:
    Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by oxidation of the resultant alcohol to the carboxylic acid using Jones reagent .

Challenges in Synthesis

  • Regioselectivity: Fluorination may yield undesired regioisomers without careful reagent selection .

  • Boc Group Stability: Premature deprotection during fluorination can occur if acidic byproducts form.

  • Yield Optimization: Reported yields range from 45% to 65%, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .

Applications in Pharmaceutical Research

Drug Intermediate

The compound is a key intermediate in synthesizing fluorinated analogs of bioactive molecules:

  • Growth Hormone Secretagogues (GHS): Incorporation into GHS analogs improved in vitro potency by 3–5 fold and enhanced pharmacokinetic profiles in rat models .

  • Protease Inhibitors: The difluoro group mimics transition states in enzymatic reactions, as seen in HIV-1 protease inhibitor derivatives .

Peptide Modifications

  • Conformational Restriction: Fluorine atoms restrict bond rotation, stabilizing β-sheet structures in peptides.

  • Enhanced Bioavailability: Fluorination increases lipophilicity (logP ≈ 2.1), improving membrane permeability .

Case Study: Antidiabetic Agents

A 2025 patent (WO2011009845A1) disclosed derivatives of this compound as glucokinase activators for diabetes treatment . The difluoro group enhanced target binding affinity (IC₅₀ = 12 nM) compared to non-fluorinated analogs (IC₅₀ = 45 nM) .

Comparative Analysis with Structural Analogs

The compound’s uniqueness is evident when compared to similar molecules:

Feature5-(Boc-amino)-4,4-difluoro-2-methylpentanoic acid5-(Biphenyl-4-yl)-4-(Boc-amino)-2-methylpentanoic acid 3-(Boc-amino)-4-methylpentanoic acid
Molecular FormulaC₁₁H₁₉F₂NO₄C₂₃H₂₉NO₄C₁₁H₂₁NO₄
Molecular Weight267.27 g/mol383.5 g/mol231.29 g/mol
Key Substituents4,4-difluoro, Boc, 2-methylBiphenyl, Boc, 2-methylBoc, 4-methyl
logP2.14.81.5
BioactivityEnzyme inhibition, GHS enhancementAngiotensin receptor modulationGABA transaminase inhibition

The difluoro substitution in the target compound confers superior metabolic stability compared to non-fluorinated analogs, as evidenced by a 40% longer half-life in hepatic microsomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator